Benzoylmesaconinhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

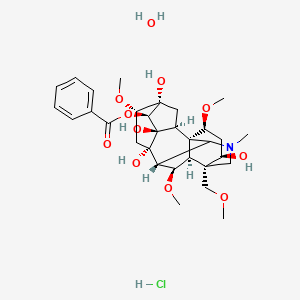

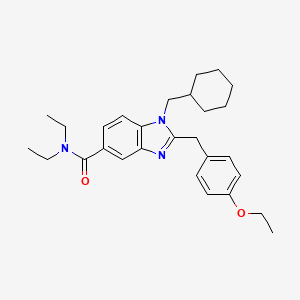

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride is a monoester alkaloid derived from the Aconitum plant, specifically from the processed aconite root. It is known for its potent pharmacological activities, including analgesic and anti-inflammatory properties . This compound is often used as a reference standard in the quality control of processed aconite roots and their products .

Wissenschaftliche Forschungsanwendungen

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in the quality control of processed aconite roots and their products.

Biology: Investigated for its biological activities, including anti-inflammatory and analgesic effects.

Medicine: Explored for its potential therapeutic effects in treating inflammation-related diseases.

Industry: Utilized in the development of pharmaceutical products and quality control processes.

Wirkmechanismus

- Additionally, BAC affects the expression of Chlorogenic acid (CgA) , which contributes to gut health .

- The downstream effects include improved gut motility, reduced constipation symptoms, and restoration of normal transit .

- Impact on Bioavailability : BAC’s pharmacokinetic properties contribute to its efficacy in treating STC .

- At the molecular and cellular level, BAC restores 5-HT levels and receptor expression, promoting gut health .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Cellular Effects

In a study on rats with Slow Transit Constipation (STC), Benzoylmesaconine hydrochloride was found to improve the intestinal propulsion rate and pathological symptoms induced by loperamide . It also restored the concentrations of 5-hydroxytryptamine (5-HT) in both serum and colon tissues, and the expression levels of 5-HT receptor 3 (5-HT3R), 5-HT receptor 4 (5-HT4R), and Chlorogenic acid (CgA) that were decreased by loperamide .

Molecular Mechanism

It’s known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Benzoylmesaconine hydrochloride vary with different dosages in animal models. In a study, it was reported that Benzoylmesaconine at the dosage of 30 mg/kg significantly increased the pain threshold in rats

Metabolic Pathways

It’s known that it’s a significant Aconitum alkaloid found in Radix Aconiti Lateralis Preparata

Transport and Distribution

It’s known that it can improve the intestinal propulsion rate in rats with STC , suggesting it may be transported to the intestines

Subcellular Localization

It’s known that it can improve the intestinal propulsion rate in rats with STC , suggesting it may have effects in the intestines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride can be synthesized through the hydrolysis of diester-diterpene alkaloids found in Aconitum plants. The process involves the deacetylation of the 8β-acetoxyl group, resulting in the formation of benzoylaconines, including benzoylmesaconine . The extraction and purification of benzoylmesaconine hydrochloride are typically performed using high-performance liquid chromatography (HPLC) with gradient elution involving acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted with triethylamine to pH 3.0 .

Industrial Production Methods

Industrial production of benzoylmesaconine hydrochloride involves large-scale extraction from Aconitum roots, followed by purification using HPLC. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hypaconitine: Similar to aconitine, it is also derived from Aconitum plants and has significant pharmacological activities.

Jesaconitine: Another diester alkaloid from Aconitum plants, used in the quality control of processed aconite roots.

Uniqueness

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride is unique due to its lower toxicity compared to diester alkaloids like aconitine and hypaconitine. Its potent anti-inflammatory and analgesic properties make it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2/t17-,18+,19-,20-,21-,22-,23+,24?,26-,27-,28-,29-,30-,31+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTSTRVVIFSUJU-AXODCOLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@]5([C@H]6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46ClNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Benzoylmesaconine hydrochloride and what is known about its physicochemical properties?

A1: Benzoylmesaconine hydrochloride is an amine-protonated hydrochloride of 14-benzoylmesaconine, a naturally occurring compound found in plants of the Aconitum genus. Structurally, it features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. [] The six-membered rings exhibit chair and boat conformations while the five-membered rings display envelope conformations. [] In its crystalline form, Benzoylmesaconine hydrochloride exists as a methanol solvate with the molecular formula C31H44N3O10 +·Cl−·CH4O. []

Q2: Are there any analytical methods specifically developed for quantifying Benzoylmesaconine hydrochloride in complex mixtures like plant extracts?

A2: Yes, researchers have explored using relative molar sensitivity (RMS) as a novel approach for quantifying Benzoylmesaconine hydrochloride, along with other Aconitum monoester alkaloids, in Kampo extracts derived from Aconite Root. [] This method utilizes a single reference compound, benzoic acid, to determine the content of multiple target alkaloids simultaneously, potentially offering advantages in terms of tester safety and reduced reagent consumption compared to traditional methods. [] This approach relies on pre-determined RMS values, established using techniques like 1H-quantitative NMR and HPLC/UV. []

Q3: What research has been done to evaluate the quality of naturally occurring compounds like Benzoylmesaconine hydrochloride?

A3: While specific information on Benzoylmesaconine hydrochloride is limited within the provided research, the study by Furuya et al. highlights the importance of physicochemical quality evaluation for natural compounds isolated from crude drugs. [] This emphasizes the need for rigorous assessment of these compounds to ensure their safety and efficacy in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

![N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B594213.png)

![[S-(R*,r*)]-beta-chloro-N,alpha-dimethylphenethylamine hydrochloride](/img/structure/B594225.png)